molecular formula C13H16OS B13093520 2-(1-(Phenylthio)cyclopropyl)but-3-EN-2-OL

2-(1-(Phenylthio)cyclopropyl)but-3-EN-2-OL

Cat. No.: B13093520
M. Wt: 220.33 g/mol
InChI Key: FASAVYNYZVYCOO-UHFFFAOYSA-N
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Description

2-(1-(Phenylthio)cyclopropyl)but-3-en-2-ol is an organic compound with the molecular formula C₁₃H₁₆OS. It is characterized by a cyclopropyl ring substituted with a phenylthio group and a butenol side chain. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a butenol derivative with a phenylthiocyclopropane under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(1-(Phenylthio)cyclopropyl)but-3-en-2-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

2-(1-(Phenylthio)cyclopropyl)but-3-en-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(1-(Phenylthio)cyclopropyl)but-3-en-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylthio group can participate in various binding interactions, while the cyclopropyl ring provides structural rigidity. These interactions can modulate biological pathways and influence the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

    2-(1-(Phenylthio)cyclopropyl)but-2-en-1-ol: Similar structure but with a different position of the hydroxyl group.

    2-(1-(Phenylthio)cyclopropyl)but-3-en-1-ol: Similar structure but with a different position of the hydroxyl group.

    2-(1-(Phenylthio)cyclopropyl)but-2-en-2-ol: Similar structure but with a different position of the hydroxyl group.

Uniqueness

The combination of a cyclopropyl ring, phenylthio group, and butenol side chain makes it a versatile compound in various fields of research .

Properties

Molecular Formula

C13H16OS

Molecular Weight

220.33 g/mol

IUPAC Name

2-(1-phenylsulfanylcyclopropyl)but-3-en-2-ol

InChI

InChI=1S/C13H16OS/c1-3-12(2,14)13(9-10-13)15-11-7-5-4-6-8-11/h3-8,14H,1,9-10H2,2H3

InChI Key

FASAVYNYZVYCOO-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)(C1(CC1)SC2=CC=CC=C2)O

Origin of Product

United States

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